![molecular formula C19H13BrN2O3 B277780 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B277780.png)
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
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Overview
Description
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is a chemical compound that belongs to the class of furamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It also induces apoptosis in cancer cells by activating the caspase cascade and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been shown to modulate various biochemical and physiological processes, including cell proliferation, cell cycle arrest, angiogenesis, and metastasis. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide in lab experiments is its high potency and selectivity towards cancer cells. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments. Moreover, its potential toxicity and side effects on normal cells need to be carefully evaluated.
Future Directions
There are several future directions for the research on 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide. Some of these include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
2. Developing new derivatives and analogs of 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide with improved solubility, stability, and selectivity.
3. Studying its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety.
4. Exploring its potential as a molecular probe for imaging and diagnostic purposes.
5. Investigating its mechanism of action in more detail to identify new targets and pathways for drug development.
In conclusion, 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent and molecular probe.
Synthesis Methods
The synthesis of 5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves the reaction of 6-methyl-2-aminobenzoxazole with 3-bromoaniline in the presence of a coupling agent, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid chloride. The final product is obtained after purification and isolation through column chromatography.
Scientific Research Applications
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory, antioxidant, and antiviral properties.
properties
Product Name |
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide |
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Molecular Formula |
C19H13BrN2O3 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
5-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13BrN2O3/c1-11-5-6-14-16(9-11)25-19(22-14)12-3-2-4-13(10-12)21-18(23)15-7-8-17(20)24-15/h2-10H,1H3,(H,21,23) |
InChI Key |
LAHDKMJYVWRGBD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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